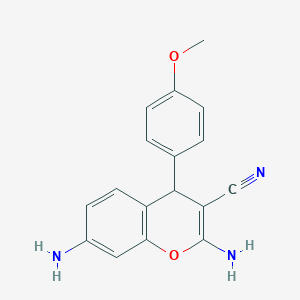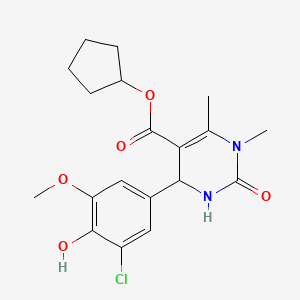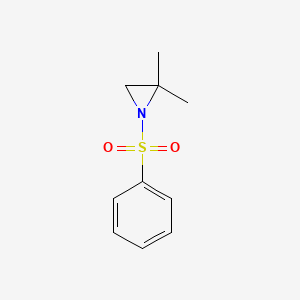![molecular formula C19H29N3O B4999734 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea](/img/structure/B4999734.png)
3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentylpyrrolidine moiety linked to a urea group, which is further connected to a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyclopentylpyrrolidine intermediate This can be achieved through the cyclization of appropriate precursors under controlled conditions The intermediate is then reacted with a suitable isocyanate to form the urea linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used.
Scientific Research Applications
3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The cyclopentylpyrrolidine moiety may interact with neurotransmitter receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. The methylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives: These compounds share a similar structural motif and are studied for their biological activity.
Indazole derivatives: These compounds also feature a nitrogen-containing heterocycle and are known for their diverse biological properties.
Uniqueness
3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea is unique due to the combination of its cyclopentylpyrrolidine and methylphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)12-20-19(23)21-13-17-10-11-22(14-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDAJYHOGYGAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NCC2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B4999675.png)
![N-cyclopropyl-4-methoxy-3-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4999683.png)



![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate](/img/structure/B4999710.png)
![N,N'-[(4-bromophenyl)methanediyl]bisprop-2-enamide](/img/structure/B4999713.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B4999743.png)
![N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide](/img/structure/B4999746.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![(5Z)-5-[[5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4999750.png)
